N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-1-yl)acetamide
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Overview
Description
N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-1-yl)acetamide is a complex organic compound that belongs to the class of thienopyrazoles. This compound is characterized by its unique structure, which includes a thieno[3,4-c]pyrazole core, a methoxyphenyl group, and a naphthalenylacetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
The synthesis of N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-1-yl)acetamide typically involves multiple steps. One common synthetic route starts with the preparation of the thieno[3,4-c]pyrazole core, which is achieved through the cyclization of appropriate precursors under specific conditions. The methoxyphenyl and naphthalenylacetamide groups are then introduced through subsequent reactions, such as alkylation and acylation. Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often utilizing catalysts and controlled reaction environments .
Chemical Reactions Analysis
N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic rings can be replaced with other substituents under appropriate conditions.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form new derivatives. Common reagents and conditions used in these reactions include acids, bases, solvents like tetrahydrofuran, and catalysts
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise in biological assays, particularly in studies related to enzyme inhibition and receptor binding.
Medicine: Research has indicated potential anticancer, anti-inflammatory, and antimicrobial activities, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. It has been found to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. For example, it may inhibit the activity of kinases or other signaling proteins, leading to altered cellular responses. The exact molecular targets and pathways involved can vary depending on the specific biological context .
Comparison with Similar Compounds
N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-1-yl)acetamide can be compared with other similar compounds, such as:
- N-(4-methoxyphenyl)-2-(4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy)acetamide
- Quinolinyl-pyrazoles
- Phenylpyrazoles These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its combination of the thieno[3,4-c]pyrazole core with the methoxyphenyl and naphthalenylacetamide groups, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3S/c1-30-19-11-9-18(10-12-19)27-24(21-14-31(29)15-22(21)26-27)25-23(28)13-17-7-4-6-16-5-2-3-8-20(16)17/h2-12H,13-15H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDFAQOOAHWSNFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)CC4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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